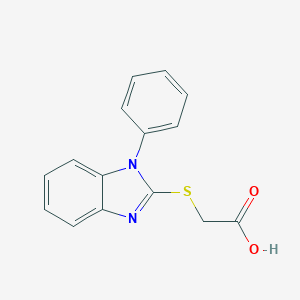

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C15H12N2O2S . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” include a molecular weight of 284.3 g/mol, a computed XLogP3-AA value of 3.5, one hydrogen bond donor count, four hydrogen bond acceptor count, and four rotatable bond count . The exact mass and monoisotopic mass are both 284.06194880 g/mol . The topological polar surface area is 80.4 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

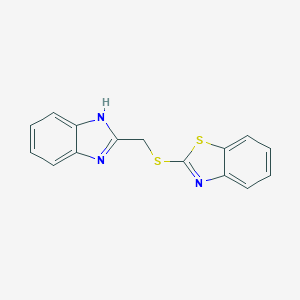

A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides and 1H-benzimidazole derivatives were synthesized from various aldehydes and benzoic acids. These compounds exhibited significant antibacterial and antifungal activities against a range of microorganisms, as well as good cytotoxic activities in in vitro bioassays (Devi, Shahnaz, & Prasad, 2022; Hosamani & Shingalapur, 2011).

Antimicrobial Activities

Derivatives of 2-mercaptobenzimidazole have shown potent antimicrobial activities. For example, certain synthesized Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide displayed strong antibacterial effects against various bacterial strains (Maru, Patel, & Yadav, 2015). Similarly, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol demonstrated selective activities against Helicobacter pylori, highlighting their potential as anti-H. pylori agents (Carcanague et al., 2002).

Cytotoxic and Anticancer Evaluation

Some derivatives synthesized from (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid have been evaluated for their anticancer properties. For instance, certain compounds exhibited in vitro anticancer activities against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Additional Biological Applications

Further research into the biological applications of these compounds includes the synthesis of benzimidazole derivatives for antihypertensive activity (Sharma, Kohli, & Sharma, 2010) and the exploration of their antimicrobial potential against a variety of microbial strains, revealing the structure-activity relationship and highlighting compounds with electron-withdrawing groups displaying better activity (Krishnanjaneyulu et al., 2014).

Propiedades

IUPAC Name |

2-(1-phenylbenzimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUFLXCQZGILJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B495013.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B495015.png)

![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B495016.png)

![2-Fluoro-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B495019.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495020.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B495022.png)

![2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495025.png)

![N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B495026.png)

![2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenylacetamide](/img/structure/B495027.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B495028.png)

![N-[3-(5-nitro-2-furyl)-2-propenylidene]-1,3-thiazol-2-amine](/img/structure/B495029.png)

![10-([(4,6-Dimethylpyrimidin-2-yl)thio]acetyl)-10H-phenothiazine](/img/structure/B495030.png)

![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenylamine](/img/structure/B495031.png)